2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone
Description
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-16-12-14-19(15-13-16)22-24-25-23(27-22)28-21(18-10-6-3-7-11-18)20(26)17-8-4-2-5-9-17/h2-15,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEKAPXKGWIMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable electrophile.
Attachment of the Diphenylethanone Moiety: The final step involves the coupling of the oxadiazole-sulfanyl intermediate with a diphenylethanone derivative, often using a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the diphenylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic derivatives.
Scientific Research Applications
2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are studied for their pharmacological effects and potential therapeutic applications.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring and sulfanyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structural analogs, focusing on substituent variations, heterocyclic ring systems, and biological activities.
Structural Analogues and Substituent Effects
Heterocyclic Ring Variations
Replacing the 1,3,4-oxadiazole core with other heterocycles significantly alters reactivity and bioactivity:
- 1,2,4-Triazole derivatives (e.g., Compound C in ): Exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, improving interactions with enzyme active sites.
- 1,3-Oxazole derivatives (e.g., oxaprozin analogs in ): Reduced redox activity compared to oxadiazoles but better metabolic stability.
- Tetrazole derivatives (e.g., ): Higher acidity (pKa ~4.5) enhances ionizability, improving solubility but reducing cell permeability.
Biological Activity
The compound 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 354.43 g/mol. The structural representation includes an oxadiazole ring, a sulfanyl group, and two phenyl groups that contribute to its potential biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have assessed the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Preliminary studies suggest that oxadiazole derivatives may possess anticancer properties. The presence of the diphenylethanone structure is hypothesized to enhance cytotoxicity against various cancer cell lines .
- Antioxidant Activity : Some derivatives have demonstrated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Data Table: Biological Activity Summary
Case Studies
- Antibacterial Study : A study conducted on a series of oxadiazole derivatives found that modifications in the phenyl groups significantly affected antibacterial activity. The compound's structure allowed it to penetrate bacterial membranes effectively .
- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, suggesting potential as a chemotherapeutic agent. Further investigation into its mechanism of action is warranted .
- Oxidative Stress Protection : Research indicated that certain oxadiazole derivatives could protect cellular components from oxidative damage by scavenging free radicals, thus highlighting their potential use in formulations aimed at reducing oxidative stress .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,2-diphenylethanone?
The synthesis typically involves sequential reactions starting with the formation of the oxadiazole ring, followed by sulfanyl group introduction and ketone functionalization. Key steps include:
- Oxadiazole ring synthesis : Cyclization of a hydrazide intermediate with 4-methylbenzoic acid derivatives under dehydrating conditions (e.g., using POCl₃ or PPA) .
- Sulfanyl linkage : Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Ketone formation : Friedel-Crafts acylation or oxidative coupling of diphenyl groups under controlled temperatures (60–80°C) to avoid side reactions .
Critical parameters : Solvent choice (e.g., THF for solubility), pH control during thiolation, and inert atmosphere to prevent oxidation of sulfanyl groups.
Advanced: How can researchers resolve discrepancies in reported bioactivity data (e.g., enzyme inhibition) for this compound?
Discrepancies in bioactivity (e.g., α-glucosidase or lipoxygenase inhibition) often arise from assay variability or impurities. Methodological considerations include:
- Assay standardization : Use internal controls (e.g., acarbose for α-glucosidase) and replicate experiments to minimize inter-lab variability .
- Purity validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
- Structural analogs : Compare activity with derivatives (e.g., 8g in ) to identify substituent effects on potency. For example, 4-methylphenyl groups enhance lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .
Basic: What spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for diphenyl groups) and oxadiazole-linked sulfanyl protons (δ 3.8–4.2 ppm). Coupling patterns distinguish substituent positions (e.g., para-methylphenyl vs. ortho-substituted analogs) .
- IR spectroscopy : Confirm C=O (1690–1710 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C (650–750 cm⁻¹) bonds .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 417.12) and fragmentation patterns to rule out byproducts .
Advanced: What are the challenges in crystallizing sulfanyl-oxadiazole derivatives, and how can they be addressed?
Crystallization difficulties arise from:
- Flexible sulfanyl linkages : These create conformational disorder. Mitigate by slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) at 4°C .
- Twinned crystals : Use SHELXL for refinement (TWIN/BASF commands) to model overlapping lattices. notes SHELXL’s robustness in handling high-resolution twinned data .
- Data collection : Optimize cryocooling (100 K) to reduce thermal motion artifacts. Single-crystal X-ray diffraction (Cu-Kα radiation) with θ angles >25° ensures accurate bond length/angle measurements (e.g., C–S bond: 1.78–1.82 Å) .
Basic: How is the compound’s stability assessed under experimental conditions?
- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) shows decomposition onset >200°C, indicating suitability for high-temperature reactions .
- Photostability : UV-Vis spectroscopy (λ = 254 nm exposure) monitors degradation; sulfanyl groups are prone to oxidation, requiring amber vials for storage .
- Solution stability : Monitor pH-dependent hydrolysis (e.g., in PBS buffer) via HPLC retention time shifts over 24–72 hours .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., lipoxygenase’s hydrophobic pocket). The 4-methylphenyl group shows favorable π-π stacking with Phe⁷⁷⁷ .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO energies correlate with redox activity in electrochemical assays) .
- MD simulations : Assess conformational flexibility of the sulfanyl bridge in aqueous vs. lipid bilayer environments to explain membrane permeability differences .
Basic: What are the documented biological targets and assay protocols for this compound?
- Lipoxygenase (LOX) inhibition : Spectrophotometric assay at 234 nm (linoleic acid substrate, 25°C). IC₅₀ values range 12–45 μM, dependent on substituent electronegativity .
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli), with zones of inhibition measured via agar diffusion .
- Cytotoxicity : MTT assay (HeLa cells, 48 h exposure). EC₅₀ values >100 μM suggest low toxicity, making it suitable for further pharmacological profiling .
Advanced: How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical properties?
- Electron-withdrawing groups (e.g., Cl at phenyl rings): Increase oxidative stability but reduce solubility (logP increase by ~0.5 units) .
- Methoxy vs. methyl groups : Methoxy enhances hydrogen bonding (e.g., with LOX’s His³⁶⁷), improving inhibition potency by 2-fold compared to methyl .
- Sulfanyl vs. sulfonyl : Sulfonyl derivatives exhibit longer half-lives in plasma (t₁/₂ = 6 h vs. 2 h) due to reduced metabolic cleavage .
Basic: What are the safety and handling protocols for this compound?
- Hazard classification : Skin/eye irritant (Category 2/2A) and respiratory sensitizer. Use PPE (nitrile gloves, goggles) and fume hoods during synthesis .
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
- Storage : Desiccated at -20°C in airtight containers to prevent hygroscopic degradation .
Advanced: How can researchers validate the compound’s role in material science applications (e.g., optoelectronics)?
- UV-Vis/fluorescence : Measure λₘₐₓ (~290 nm) and quantum yield (Φ = 0.15–0.25) in thin films. The oxadiazole ring enhances electron transport in OLED layers .
- DFT-predicted bandgap : Compare calculated (3.2 eV) and experimental (3.1 eV, via Tauc plot) values to assess suitability as a semiconductor .
- Thermogravimetric analysis (TGA) : Decomposition onset >300°C supports stability in device fabrication processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
